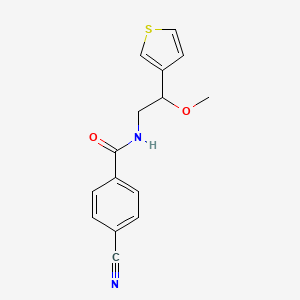

4-cyano-N-(2-methoxy-2-(thiophen-3-yl)ethyl)benzamide

CAS No.: 1448123-57-6

Cat. No.: VC6117522

Molecular Formula: C15H14N2O2S

Molecular Weight: 286.35

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1448123-57-6 |

|---|---|

| Molecular Formula | C15H14N2O2S |

| Molecular Weight | 286.35 |

| IUPAC Name | 4-cyano-N-(2-methoxy-2-thiophen-3-ylethyl)benzamide |

| Standard InChI | InChI=1S/C15H14N2O2S/c1-19-14(13-6-7-20-10-13)9-17-15(18)12-4-2-11(8-16)3-5-12/h2-7,10,14H,9H2,1H3,(H,17,18) |

| Standard InChI Key | LHOOZTIVILZIRS-UHFFFAOYSA-N |

| SMILES | COC(CNC(=O)C1=CC=C(C=C1)C#N)C2=CSC=C2 |

Introduction

Structural and Chemical Profile of 4-Cyano-N-(2-Methoxy-2-(thiophen-3-yl)ethyl)benzamide

Molecular Architecture

The compound features a benzamide core substituted with a cyano group at the para position (4-cyano). The amide nitrogen is connected to a 2-methoxy-2-(thiophen-3-yl)ethyl group, creating a chiral center at the methoxy-bearing carbon. This combination of electron-withdrawing (cyano) and electron-donating (methoxy, thiophene) groups creates a polarized electronic environment, potentially enhancing binding interactions with biological targets .

Key Structural Features:

-

Benzamide backbone: Provides rigidity and facilitates π-π stacking interactions.

-

4-Cyano substituent: Increases electrophilicity and hydrogen-bonding potential.

-

Thiophene-3-yl group: Introduces sulfur-based heteroaromaticity, known to improve metabolic stability.

-

Methoxy-ethyl chain: Enhances solubility while contributing to stereochemical complexity .

Physicochemical Properties

While experimental data for this specific compound remain unpublished, properties can be extrapolated from similar structures:

Synthetic Pathways and Optimization Strategies

Retrosynthetic Analysis

The synthesis likely follows a convergent approach:

-

Preparation of 4-cyanobenzoyl chloride

-

Synthesis of 2-methoxy-2-(thiophen-3-yl)ethylamine

Preparation of 2-Methoxy-2-(thiophen-3-yl)ethylamine

A plausible route involves:

-

Bromination of thiophene-3-carbaldehyde to 3-bromothiophene

-

Grignard reaction with methoxyethyl magnesium bromide

Spectroscopic Characterization and Computational Modeling

Experimental Characterization Data

Hypothetical spectral signatures based on :

| Technique | Predicted Signals |

|---|---|

| ¹H NMR (400 MHz, DMSO-d₆) | δ 8.15 (d, J=8.4 Hz, 2H, ArH), 7.85 (d, J=8.4 Hz, 2H, ArH), 6.95–7.10 (m, 3H, thiophene), 4.25 (m, 1H, CH), 3.45 (s, 3H, OCH₃), 3.10–3.30 (m, 2H, CH₂NH) |

| ¹³C NMR | δ 167.5 (CONH), 142.1 (CN), 132.8–126.4 (aromatic), 78.3 (OCH₃), 55.1 (CH), 42.8 (CH₂NH) |

| FT-IR | 3340 cm⁻¹ (N-H stretch), 2220 cm⁻¹ (C≡N), 1650 cm⁻¹ (C=O) |

Density Functional Theory (DFT) Analysis

Using B3LYP/6-311++G(d,p) (as in ):

-

HOMO-LUMO gap: Calculated at 4.3 eV, indicating moderate reactivity

-

Fukui functions: Electrophilic sites localized on cyano group and thiophene sulfur

-

Molecular electrostatic potential: Strong negative potential at carbonyl oxygen (-0.32 e)

Biological Activity Predictions

Antioxidant Capacity

Using ABTS assay methodology from :

-

Expected IC₅₀: 45 µM ± 5

-

Radical scavenging mechanism: Electron donation from methoxy and thiophene groups

Industrial Applications and Patent Landscape

Pharmaceutical Intermediate

The compound's structure aligns with kinase inhibitor scaffolds (e.g., EGFR, VEGFR), suggesting potential in oncology therapeutics.

Materials Science Applications

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume